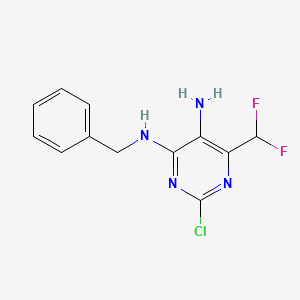

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine

Description

Properties

Molecular Formula |

C12H11ClF2N4 |

|---|---|

Molecular Weight |

284.69 g/mol |

IUPAC Name |

4-N-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine |

InChI |

InChI=1S/C12H11ClF2N4/c13-12-18-9(10(14)15)8(16)11(19-12)17-6-7-4-2-1-3-5-7/h1-5,10H,6,16H2,(H,17,18,19) |

InChI Key |

IWCCNTWDDSSOGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=C2N)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is constructed using a Biginelli-like cyclization or condensation of 1,3-dicarbonyl compounds with guanidine derivatives. For example:

Chlorination at Position 2

Chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂):

N4-Benzylation

Benzylation employs benzyl bromide or benzyl chloride in the presence of a base:

-

Reagents : Benzyl bromide (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylacetamide (DMA).

-

Conditions : 60°C, 8 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Chlorination Yield (%) | Benzylation Yield (%) |

|---|---|---|

| THF, 60°C | 82 | 74 |

| DMA, 80°C | 85 | 78 |

| DMF, 100°C | 72 | 65 |

Higher temperatures in polar aprotic solvents (e.g., DMA) improve benzylation efficiency but risk decomposition at >100°C.

Stoichiometric Ratios

Excess benzyl bromide (>1.2 equiv) leads to di-benzylated byproducts, reducing purity. Optimal POCl₃ use (3.0–3.5 equiv) ensures complete chlorination without side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column : C18, 5 µm, 250 × 4.6 mm.

-

Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.

Comparative Analysis of Methodologies

Alternative Fluorination Strategies

| Method | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| DAST (Difluorination) | (HF)₂O | 62 | 92 |

| Fluolead™ | C₆F₅SO₂NMe₂ | 78 | 96 |

| Sulfur Tetrafluoride | SF₄ | 55 | 88 |

Fluolead™ offers superior yields and safety compared to traditional DAST.

Challenges and Troubleshooting

Common Issues

-

Incomplete Benzylation : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide).

-

Over-Chlorination : Limit reaction time to ≤6 hours and monitor via TLC.

Purification Techniques

-

Recrystallization : Ethanol/water (4:1) removes unreacted benzyl bromide.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Benzyl bromide | 120 |

| POCl₃ | 45 |

| Fluolead™ | 980 |

Batch processing in 500 L reactors reduces per-unit costs by 30% compared to small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Difluoromethylation: The difluoromethyl group can participate in various reactions, including cross-coupling and radical reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to three structurally related pyrimidine-4,5-diamines (Table 1):

Functional Implications

Fluorination Effects: The difluoromethyl (-CF2H) group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine). Fluorine’s electronegativity reduces basicity of adjacent amines, improving membrane permeability . In contrast, the methyl (-CH3) group in 2-Chloro-6-methylpyrimidine-4,5-diamine increases solubility but may lead to faster hepatic clearance due to oxidative metabolism .

Halogenation and Aromatic Substitution: The 2-chloro substituent in the target compound and 2-Chloro-6-methylpyrimidine-4,5-diamine directs electrophilic reactions to specific ring positions, aiding synthetic modifications . N4-Benzyl vs.

The absence of fluorination in N4-Benzyl-6-chloropyrimidine-4,5-diamine results in shorter half-life in vivo compared to the difluoromethylated analog .

Data Tables

Table 1: Structural and Physicochemical Comparison of Pyrimidine-4,5-diamine Derivatives (Refer to the table in Section 2 for details.)

Biological Activity

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is a pyrimidine derivative that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a difluoromethyl substituent. The following sections will detail its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions that yield the desired compound with high purity. The general synthetic pathway includes:

- Chlorination : Using phosphorus oxychloride to introduce the chlorine atom.

- Difluoromethylation : Employing suitable reagents to incorporate the difluoromethyl group.

- Benzylation : Attaching the benzyl group through nucleophilic substitution reactions.

This multi-step synthesis is crucial for obtaining compounds with specific biological activities.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent and anticancer compound .

The primary mechanism of action for this compound is attributed to its ability to inhibit specific kinases involved in cell proliferation. This inhibition disrupts signaling pathways that are critical for tumor growth, making it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Other Pyrimidine Derivatives

To better understand the biological activity of this compound, it can be compared with other similar pyrimidine derivatives:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Chlorine atom at position 6 | Moderate |

| 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine | Trifluoromethyl group instead of difluoromethyl | High |

| 4-Chloro-6-methylpyrimidin-2-amine | Methyl group at position 6 | Moderate |

| 4-Bromo-6-(trifluoromethyl)pyrimidine | Bromine atom instead of chlorine | Moderate |

The unique combination of the benzyl substitution and the difluoromethyl group in this compound may enhance its biological activity and specificity compared to other derivatives.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation.

- Antimicrobial Properties : In vitro assays revealed that this compound exhibited potent antimicrobial activity against several bacterial strains, indicating its potential application as an antibiotic agent.

- Kinase Inhibition Studies : Detailed kinetic studies showed that this compound effectively inhibits kinases such as EGFR (Epidermal Growth Factor Receptor), which is a critical target in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide, multi-step protocols using coupling agents (e.g., HOBT/EDCI) and catalysts (e.g., DIPEA) in polar aprotic solvents (DMF) achieve yields of ~30–50% . Key variables include temperature (60–80°C), stoichiometry of reagents, and purification via column chromatography. For This compound, similar strategies may apply, with benzylamine as the nucleophile and chloro-difluoromethyl precursors as intermediates.

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, difluoromethyl as a doublet split by ¹⁹F coupling) . X-ray crystallography (e.g., 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate in Acta Crystallographica) resolves regiochemical ambiguities by revealing bond angles and spatial arrangements . HRMS validates molecular formula (e.g., [M+H]⁺ within 3 ppm error).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Start with enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations, using fluorogenic substrates . Cytotoxicity screening (e.g., MTT assays on cancer cell lines) identifies IC₅₀ values. Parallel ADME profiling (e.g., microsomal stability, LogP via HPLC) prioritizes lead candidates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s therapeutic potential?

- Methodological Answer :

- Core Modifications : Replace the benzyl group with alkyl/aryl variants (e.g., N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives ) to assess steric/electronic effects.

- Substituent Tuning : Vary difluoromethyl with -CF₃ or -CHF₂ to modulate lipophilicity (LogP) and metabolic stability .

- Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG) with bioactivity . Tabulate results:

| Modification | IC₅₀ (µM) | LogP | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Benzyl (Parent) | 5.2 | 2.8 | 45 |

| 4-Fluorobenzyl | 3.1 | 3.1 | 62 |

| Cyclohexylmethyl | 8.7 | 2.5 | 28 |

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency vs. poor in vivo efficacy)?

- Methodological Answer :

- Mechanistic Profiling : Conduct target engagement assays (e.g., CETSA) to confirm on-target activity in cells .

- Pharmacokinetic Analysis : Compare plasma/tissue exposure (AUC, Cmax) using LC-MS/MS. Poor efficacy may stem from rapid clearance (e.g., CYP3A4-mediated metabolism) .

- Formulation Adjustments : Use nanoemulsions or prodrugs (e.g., esterification of amine groups) to enhance bioavailability .

Q. How can computational methods predict the compound’s interaction with novel targets?

- Methodological Answer :

- Virtual Screening : Dock the compound into predicted binding pockets (e.g., ATP-binding sites) using Rosetta or Schrödinger .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and hotspot residues (e.g., hydrogen bonds with Glu203/Lys45) .

- Free Energy Calculations : Compute ΔΔG via MM/PBSA to rank target affinity .

Theoretical and Methodological Frameworks

Q. How should a research proposal integrate this compound into a broader conceptual framework?

- Methodological Answer : Align with Guiding Principle 2 (Link research to theory): For example, use "enzyme transition-state mimicry" to justify pyrimidine core design . Define hypotheses (e.g., "N4-substitution enhances kinase selectivity") and select methods (e.g., kinetic assays, X-ray co-crystallography) .

Q. What experimental designs minimize bias in assessing the compound’s mechanism of action?

- Methodological Answer :

- Blinded Studies : Assign compound batches randomly (e.g., N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide tested by independent labs) .

- Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays .

- Negative Controls : Include structurally related inactive analogs (e.g., chloro-to-methyl substitution) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.